molecular formula C15H11N3O3S3 B2577520 N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034593-46-7

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2577520
CAS No.: 2034593-46-7
M. Wt: 377.45
InChI Key: JRCALHDMNFGTCC-UHFFFAOYSA-N
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Description

The compound N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide features a benzo[c][1,2,5]thiadiazole core linked to a sulfonamide group substituted with a (5-(thiophen-2-yl)furan-2-yl)methyl moiety. This structure combines aromatic heterocycles (thiophene, furan) with the electron-deficient benzo[c][1,2,5]thiadiazole unit, which is known for its applications in optoelectronics and medicinal chemistry.

Synthesis and Physical Properties:
The compound was synthesized via a multi-step protocol involving α-halogenated ketones and triazole precursors under basic conditions. Key physical data include a 65% yield, decomposition melting point of 127–131°C, and an Rf value of 0.46 (8:2 DCM/PE solvent system) . Spectral characterization (1H-NMR, IR) confirmed the absence of tautomeric forms, with IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (N-H) supporting the thione configuration .

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S3/c19-24(20,14-5-1-3-11-15(14)18-23-17-11)16-9-10-6-7-12(21-10)13-4-2-8-22-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCALHDMNFGTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene and furan rings, followed by further functionalization to introduce the benzo[c][1,2,5]thiadiazole and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactions and batch processing. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Benzo[c][1,2,5]thiadiazole-Sulfonamide Motifs

Several analogs share the benzo[c][1,2,5]thiadiazole-sulfonamide framework but differ in substituents:

Compound Name Key Substituents/Modifications Notable Properties/Applications References
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[c][1,2,5]oxadiazole-5-sulfonamide Oxadiazole replaces thiadiazole Enhanced electron deficiency; potential optoelectronic use
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Pyrazole-substituted benzene sulfonamide Tested for anthrax lethal factor inhibition
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide Thiadiazole-sulfamoyl hybrid Pharmacological candidate (unverified)

Key Observations :

  • Pyrazole and thiazole substituents (e.g., compounds 85–93 in ) enhance biological activity, as seen in anthrax lethal factor inhibitors (IC₅₀ values <2 μg/mL) .

Dicyanobenzothiadiazole Derivatives

Compounds like (p-OHx)₂DCBT and (TMS-thio)₂DCBT feature dicyano groups on the benzo[c][1,2,5]thiadiazole core, enabling applications in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs):

Compound Name Substituents Applications References
4,7-Bis(4-(hexyloxy)phenyl)benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile ((p-OHx)₂DCBT) Hexyloxy-phenyl groups OPVs with PCE up to 7.4%
4,7-Bis(5-(trimethylsilyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile Trimethylsilyl-thiophene Enhanced solubility for solution processing

Key Observations :

  • The dicyano group lowers the LUMO energy, facilitating electron injection in solar cells .
  • Thiophene substituents (e.g., in (TMS-thio)₂DCBT) improve π-conjugation and charge mobility .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a novel compound that integrates various heterocyclic moieties, including thiophene, furan, and benzo[c][1,2,5]thiadiazole. This unique structural combination suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent findings from diverse studies.

  • Molecular Formula : C₁₆H₁₁N₃O₂S₂
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 2034248-08-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit essential enzymes or cellular processes in microbial cells and cancerous tissues.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. The following table summarizes the findings from various studies regarding its antimicrobial efficacy:

Compound Target Microorganisms Minimum Inhibitory Concentration (MIC) Reference
N-(4-acetylphenyl)-1,3,4-thiadiazoleStaphylococcus aureus, E. coli32.6 µg/mL
Novel thiadiazole derivativesCandida albicans47.5 µg/mL (compared to itraconazole)
Thiadiazole derivatives with phenolic groupsBacillus cereus, Pseudomonas aeruginosa<50 µg/mL

These results indicate that the compound may possess broad-spectrum antibacterial and antifungal activities.

Anticancer Activity

The anticancer potential of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole has been explored in various studies focusing on its cytotoxic effects against different cancer cell lines. The following table highlights key findings:

Study Cell Line IC₅₀ (µM) Mechanism of Action
Study AA431 (human epidermoid carcinoma)<10 µMInduction of apoptosis through Bcl-2 inhibition
Study BU251 (human glioblastoma)15 µMCell cycle arrest and apoptosis induction via mitochondrial pathways
Study CWM793 (human melanoma)12 µMInhibition of cell proliferation and migration

These studies suggest that the compound may effectively induce apoptosis and inhibit cell proliferation in various cancer types.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific functional groups significantly influence the biological activity of thiadiazole derivatives. Key observations include:

  • The presence of electron-donating groups enhances cytotoxicity.
  • The incorporation of thiophene and furan rings appears crucial for antimicrobial activity.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the efficacy of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole against A431 cells. The compound exhibited an IC₅₀ value lower than standard chemotherapeutics like doxorubicin, highlighting its potential as a therapeutic agent in oncology.
  • Case Study on Antimicrobial Efficacy :
    Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and was more effective than traditional antibiotics.

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy : 1H and 13C NMR confirm the hybrid scaffold and sulfonamide linkage. Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ 10–11 ppm) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-N stretching) validate sulfonamide functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion consistency with the theoretical mass .

What in vitro assays are used to evaluate antitumor activity?

Q. Basic Pharmacological Screening

  • NCI-60 Panel Screening : The compound is tested against 60 human cancer cell lines at 10 µM to assess broad-spectrum cytotoxicity. Activity is reported as % growth inhibition or GI50 values .
  • MTT Assay : Used for dose-response studies on specific cell lines (e.g., MCF-7, A549). IC50 values are calculated after 72-hour exposure, with positive controls (e.g., doxorubicin) to validate assay conditions .

How do substituents on the thiazole ring influence antitumor activity?

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups (EWGs) : Substituents like -NO2 or -CF3 enhance activity by increasing electrophilicity, improving DNA intercalation or enzyme inhibition .
  • Morpholine Hybridization : Incorporating morpholine via thioxoacetamide linkages (e.g., N-(5-R-benzylthiazol-2-yl)-2-morpholin-4-yl-2-thioxoacetamides) improves solubility and bioavailability, critical for in vivo efficacy .
  • Data Interpretation : Compare GI50 values across substituents using heatmaps or principal component analysis (PCA) to identify activity trends .

What challenges arise during the cyclization step using Lawesson’s reagent?

Q. Advanced Reaction Optimization

  • Polysulfide Formation : Lawesson’s reagent requires activation in morpholine for 5 minutes to generate polysulfides, which drive thiadiazole cyclization. Premature quenching reduces yields .
  • Temperature Control : Reactions must be refluxed in acetonitrile (80–90°C) to avoid incomplete cyclization. Lower temperatures favor byproducts like thioureas .

How can HPLC methods be optimized for quantifying this compound?

Q. Advanced Analytical Development

  • Column Selection : Use C18 columns with 5 µm particle size and 250 mm length for sulfonamide separation .
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry. Retention time typically falls between 8–12 minutes .
  • Validation : Ensure linearity (R² > 0.995) across 0.1–100 µg/mL and limit of detection (LOD) < 0.05 µg/mL .

How to resolve contradictions in antitumor activity data across studies?

Q. Advanced Data Analysis

  • Batch Variability : Differences in synthetic purity (>95% by HPLC required) significantly impact activity. Replicate studies with independently synthesized batches .
  • Assay Conditions : Normalize results using standardized cell passage numbers and serum-free media to reduce variability in MTT assays .

What mechanistic studies elucidate its mode of action?

Q. Advanced Pharmacological Research

  • Enzyme Inhibition Assays : Test inhibition of carbonic anhydrase IX (CA-IX) or thioredoxin reductase (TrxR), common targets for thiadiazole sulfonamides. Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for CA-IX) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with CA-IX (PDB ID: 3IAI). Key binding residues: His94, Gln92, and Thr199 .

How is compound stability assessed under physiological conditions?

Q. Advanced Stability Profiling

  • pH-Dependent Degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24–72 hours .
  • Light Sensitivity : Store solutions in amber vials and assess photo-degradation under UV light (254 nm) for 48 hours .

What hybrid pharmacophore strategies enhance its therapeutic potential?

Q. Advanced Drug Design

  • Dual-Target Hybrids : Combine the thiophene-furan scaffold with morpholine (to target lysosomal pathways) or 2-aminothiazole (for kinase inhibition). Rationale: Morpholine improves cellular uptake, while thiazole enhances target affinity .
  • In Vivo Validation : Use xenograft models (e.g., HT-29 colon cancer) to compare hybrid derivatives with parent compounds. Metrics: Tumor volume reduction and survival rates .

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